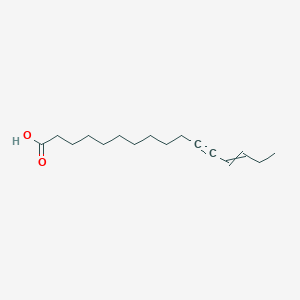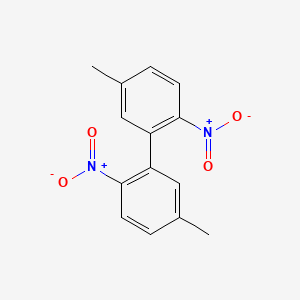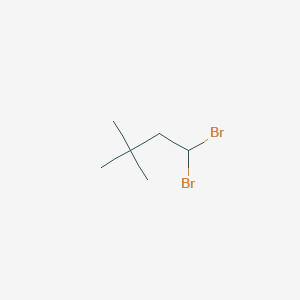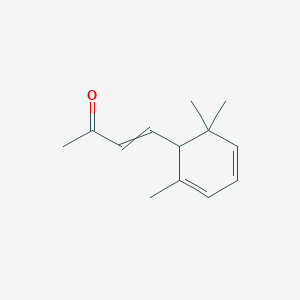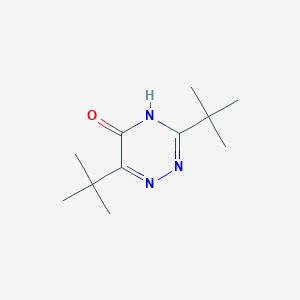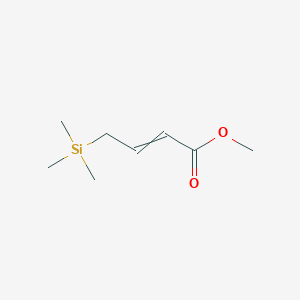
13,19,23-Trimethylheptatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,19,23-Trimethylheptatriacontane is a branched hydrocarbon with the molecular formula C40H82. It is known for its role as a contact sex pheromone in the tsetse fly, Glossina morsitans morsitans . This compound is of significant interest in the field of chemical ecology due to its unique structure and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13,19,23-trimethylheptatriacontane involves multiple steps. One notable method includes the double alkylation of diethyl 3-oxoglutarate with 3-methyl-2-heptadecenyl methanesulfonate, which is derived from 1-hexadecene . This process involves a series of reactions including bromination, cyanation, hydrolysis, and hydrogenation .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 13,19,23-Trimethylheptatriacontane primarily undergoes reactions typical of hydrocarbons, such as oxidation and substitution .
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromic acid.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under UV light.
Major Products: The major products formed from these reactions include various oxidized derivatives and halogenated compounds .
Aplicaciones Científicas De Investigación
13,19,23-Trimethylheptatriacontane has several applications in scientific research:
Chemical Ecology: It is used to study the behavior and control of tsetse flies, which are vectors of African trypanosomiases.
Pest Control: The compound’s role as a sex pheromone makes it a potential tool for controlling tsetse fly populations.
Synthetic Chemistry: It serves as a model compound for studying the synthesis and reactions of long-chain hydrocarbons.
Mecanismo De Acción
The mechanism by which 13,19,23-trimethylheptatriacontane exerts its effects involves its interaction with olfactory receptors in the tsetse fly. The compound acts as a contact sex pheromone, triggering mating behaviors in male flies upon detection . The molecular targets include specific olfactory receptor neurons that are sensitive to the compound’s unique structure .
Comparación Con Compuestos Similares
- 15,19,23-Trimethylheptatriacontane
- 17,21-Dimethylheptatriacontane
- 13,17,21-Trimethylheptatriacontane
Comparison: While these compounds share structural similarities, 13,19,23-trimethylheptatriacontane is unique in its specific methyl branching pattern, which contributes to its distinct biological activity as a sex pheromone .
Propiedades
Número CAS |
114749-95-0 |
|---|---|
Fórmula molecular |
C40H82 |
Peso molecular |
563.1 g/mol |
Nombre IUPAC |
13,19,23-trimethylheptatriacontane |
InChI |
InChI=1S/C40H82/c1-6-8-10-12-14-16-18-19-21-23-25-28-33-39(4)36-31-37-40(5)35-30-26-29-34-38(3)32-27-24-22-20-17-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3 |
Clave InChI |
ZISJMUBCUXQKTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCC(C)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
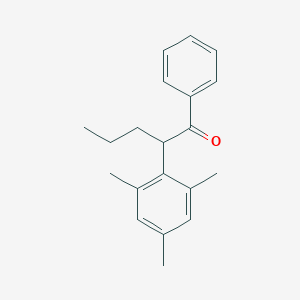

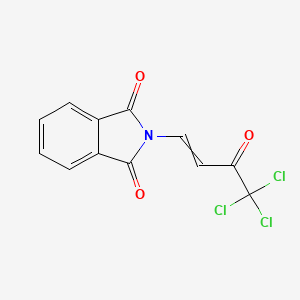
![3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione](/img/structure/B14300019.png)
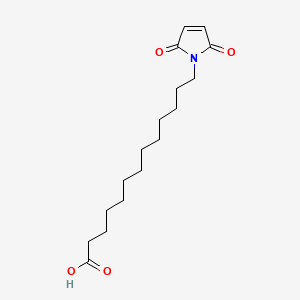
![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
